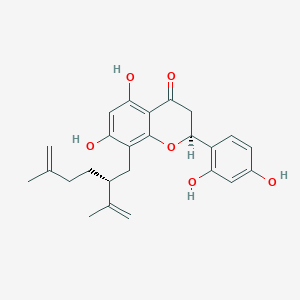
remangiflavanone B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remangiflavanone B is a tetrahydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 2' and 4' and a lavandulyl group at position 8. Isolated from Physena madagascariensis, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones.
Applications De Recherche Scientifique
Anticancer Applications
Recent studies have identified Remangiflavanone B as a promising candidate for anticancer therapies. Molecular docking studies have demonstrated its ability to interact with cyclin-dependent kinase 2 (CDK2), a critical enzyme involved in cell cycle regulation. The binding affinity of this compound to CDK2 was highlighted by an S-score of -17.57 kcal/mol, indicating strong potential for inhibiting cancer cell proliferation. This interaction suggests that this compound could serve as a lead compound in the development of new anticancer drugs targeting CDK2 .
Table 1: Binding Affinities of Selected Phytochemicals with CDK2
| Phytochemical | S-Score (kcal/mol) |
|---|---|
| Kushenol T | -17.83 |
| This compound | -17.57 |
| Neocalyxins A | -17.26 |
| Elenoside | -17.17 |
Antimicrobial Properties
In addition to its anticancer potential, this compound exhibits notable antimicrobial activity. Research has shown that it can effectively inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Cosmetic Applications
The cosmetic industry is increasingly interested in natural compounds like this compound for their beneficial properties. Its anti-inflammatory and antioxidant effects make it suitable for formulations aimed at skin health. Studies have suggested that incorporating this compound into cosmetic products could enhance skin hydration and provide protective effects against oxidative stress .
Table 2: Potential Cosmetic Benefits of this compound
| Benefit | Mechanism of Action |
|---|---|
| Anti-inflammatory | Reduces skin inflammation |
| Antioxidant | Neutralizes free radicals |
| Skin hydration enhancement | Improves moisture retention |
Future Directions and Case Studies
The future applications of this compound are promising, particularly in drug development and cosmetic formulations. Ongoing research is needed to fully elucidate its mechanisms of action and to conduct clinical trials to assess its efficacy and safety in humans.
Case Study: In Silico Analysis for Drug Development
A study conducted using molecular docking simulations evaluated the binding interactions of various phytochemicals, including this compound, with key proteins involved in cancer progression. The findings support the notion that this compound could be developed into a novel therapeutic agent for cancer treatment .
Case Study: Cosmetic Formulation Development
In another study focusing on cosmetic applications, formulations containing natural extracts were tested for their stability and efficacy on human skin models. Results indicated that products enriched with this compound showed significant improvements in skin hydration and reduced irritation compared to control formulations .
Propriétés
Formule moléculaire |
C25H28O6 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-5-enyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h7-8,10-11,15,23,26-29H,1,3,5-6,9,12H2,2,4H3/t15-,23+/m1/s1 |
Clé InChI |
CBIZXZGHIBJYRA-CMJOXMDJSA-N |
SMILES isomérique |
CC(=C)CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C |
SMILES canonique |
CC(=C)CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C |
Synonymes |
emangi-flavanone B remangiflavanone B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















